molecular formula C19H31N3O3S B6753129 3-(cyclobutanecarbonyl)-N-[1-(oxolan-3-ylmethyl)piperidin-4-yl]-1,3-thiazolidine-4-carboxamide

3-(cyclobutanecarbonyl)-N-[1-(oxolan-3-ylmethyl)piperidin-4-yl]-1,3-thiazolidine-4-carboxamide

Cat. No.: B6753129
M. Wt: 381.5 g/mol
InChI Key: HICVLGWAORRHAI-UHFFFAOYSA-N
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Description

3-(cyclobutanecarbonyl)-N-[1-(oxolan-3-ylmethyl)piperidin-4-yl]-1,3-thiazolidine-4-carboxamide is a complex organic compound that features a thiazolidine ring, a piperidine ring, and an oxolane ring

Properties

IUPAC Name

3-(cyclobutanecarbonyl)-N-[1-(oxolan-3-ylmethyl)piperidin-4-yl]-1,3-thiazolidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H31N3O3S/c23-18(17-12-26-13-22(17)19(24)15-2-1-3-15)20-16-4-7-21(8-5-16)10-14-6-9-25-11-14/h14-17H,1-13H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HICVLGWAORRHAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)N2CSCC2C(=O)NC3CCN(CC3)CC4CCOC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H31N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(cyclobutanecarbonyl)-N-[1-(oxolan-3-ylmethyl)piperidin-4-yl]-1,3-thiazolidine-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazolidine ring, followed by the introduction of the piperidine and oxolane rings through various coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability. Quality control measures, such as chromatography and spectroscopy, are essential to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(cyclobutanecarbonyl)-N-[1-(oxolan-3-ylmethyl)piperidin-4-yl]-1,3-thiazolidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for optimizing reaction outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while substitution reactions could introduce new alkyl or aryl groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, this compound could be used to study the interactions between small molecules and biological macromolecules. Its structural features might enable it to bind to specific proteins or nucleic acids, providing insights into molecular recognition processes.

Medicine

In medicinal chemistry, 3-(cyclobutanecarbonyl)-N-[1-(oxolan-3-ylmethyl)piperidin-4-yl]-1,3-thiazolidine-4-carboxamide could be investigated for its potential therapeutic properties. Its ability to interact with biological targets might make it a candidate for drug development, particularly in areas like anti-inflammatory or anticancer therapies.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a catalyst in chemical processes. Its stability and reactivity make it suitable for various applications in material science and industrial chemistry.

Mechanism of Action

The mechanism of action of 3-(cyclobutanecarbonyl)-N-[1-(oxolan-3-ylmethyl)piperidin-4-yl]-1,3-thiazolidine-4-carboxamide involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes or receptors, modulating their activity. This binding can trigger a cascade of biochemical events, leading to the desired therapeutic or chemical effect. The exact pathways and targets depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

    3-(cyclobutanecarbonyl)-N-[1-(oxolan-3-ylmethyl)piperidin-4-yl]-1,3-thiazolidine-4-carboxamide: shares similarities with other thiazolidine derivatives, piperidine derivatives, and oxolane-containing compounds.

    Thiazolidine derivatives: Known for their biological activity and use in drug development.

    Piperidine derivatives: Commonly found in pharmaceuticals and agrochemicals.

    Oxolane-containing compounds: Used in various chemical and medicinal applications.

Uniqueness

The uniqueness of this compound lies in its combination of these three distinct structural motifs. This combination imparts unique chemical and biological properties, making it a versatile compound for various applications.

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